N-(furan-2-ylmethyl)-2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
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Overview
Description
N-(furan-2-ylmethyl)-2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a thiazolopyridazine core, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide typically involves multi-step organic synthesis. A common synthetic route might include:
Formation of the Thiazolopyridazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperidine Group: This step often involves nucleophilic substitution reactions where a piperidine derivative is introduced.
Attachment of the Furan Ring: The furan ring can be attached via a Friedel-Crafts alkylation or similar electrophilic aromatic substitution reactions.
Formation of the Acetamide Moiety: This final step usually involves the acylation of an amine group with an acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones under the influence of oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the thiazolopyridazine core can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The piperidine group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and alcohols.
Major Products
Oxidation Products: Furanones, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(furan-2-ylmethyl)-2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It could be a lead compound for the development of new drugs targeting specific diseases, such as cancer, bacterial infections, or neurological disorders.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or reactivity.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazolopyridazine core could be crucial for binding to active sites, while the furan and piperidine groups might enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-2-(4-oxo-7-phenyl-2-(morpholin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide: Similar structure but with a morpholine ring instead of piperidine.
N-(furan-2-ylmethyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide: Similar structure but with a pyrrolidine ring instead of piperidine.
Uniqueness
N-(furan-2-ylmethyl)-2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the piperidine ring, in particular, might enhance its pharmacokinetic properties, such as solubility and membrane permeability.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-(4-oxo-7-phenyl-2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3S/c29-18(24-14-17-10-7-13-31-17)15-28-22(30)20-21(19(26-28)16-8-3-1-4-9-16)32-23(25-20)27-11-5-2-6-12-27/h1,3-4,7-10,13H,2,5-6,11-12,14-15H2,(H,24,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFSWJIQOCGOFQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(S2)C(=NN(C3=O)CC(=O)NCC4=CC=CO4)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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